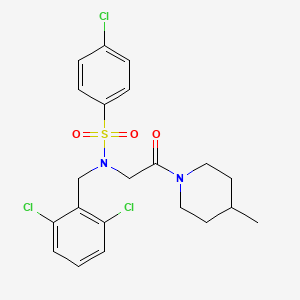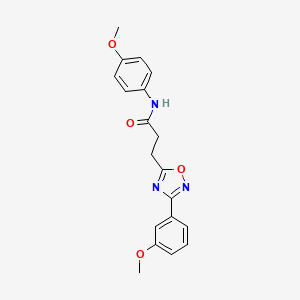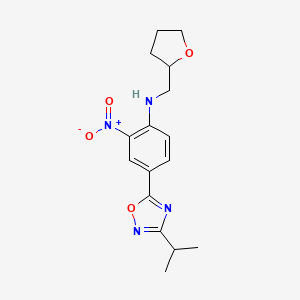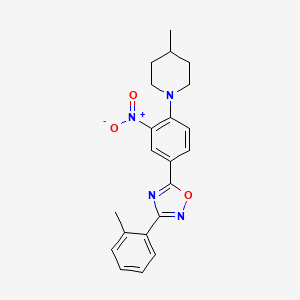
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide, also known as CXB, is a chemical compound that has been extensively studied for its potential use in scientific research. CXB is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell death pathways. In
Wirkmechanismus
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide works by inhibiting the activity of PARP, an enzyme that plays a crucial role in DNA repair and cell death pathways. When DNA is damaged, PARP is activated to repair the damage. However, if the damage is too severe, PARP can trigger cell death pathways. By inhibiting PARP, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide can prevent the repair of damaged DNA and trigger cell death pathways, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide can induce DNA damage, inhibit DNA repair, and trigger cell death pathways. N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide has also been shown to have anti-inflammatory effects and can reduce oxidative stress in cells. In animal models, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been shown to reduce infarct size in stroke models and improve cardiac function in myocardial infarction models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide in lab experiments is its potency and specificity as a PARP inhibitor. N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been shown to be more potent than other PARP inhibitors such as olaparib and rucaparib. However, one of the limitations of using N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide. One area of research is the development of more soluble forms of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide that can be used in a wider range of experiments. Another area of research is the development of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide derivatives with improved potency and specificity as PARP inhibitors. Finally, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide could be studied for its potential use in combination therapies with other cancer treatments such as chemotherapy and radiation therapy.
Synthesemethoden
The synthesis of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide involves the condensation of 3-nitrobenzoyl chloride with N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)amine in the presence of a base such as triethylamine. The resulting compound is then purified by column chromatography to obtain pure N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. PARP inhibitors such as N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide have been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes. N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide has also been studied for its potential use in treating other diseases such as stroke, myocardial infarction, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-16-10-11-17-13-19(23(28)25-22(17)12-16)15-26(20-7-3-2-4-8-20)24(29)18-6-5-9-21(14-18)27(30)31/h5-6,9-14,20H,2-4,7-8,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTINXKGBPLQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7711610.png)

![2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B7711629.png)
